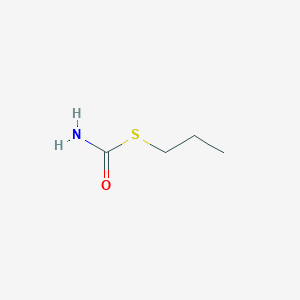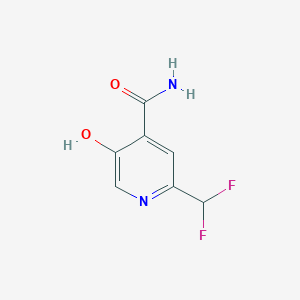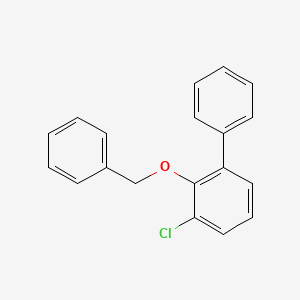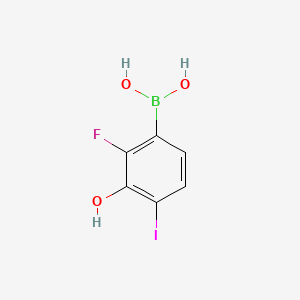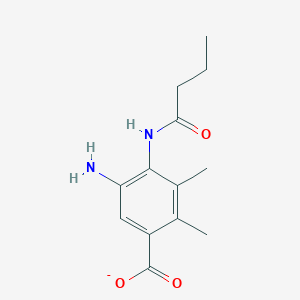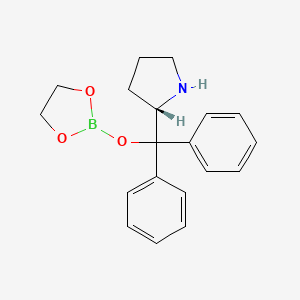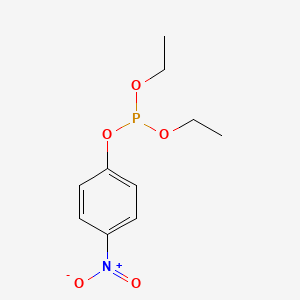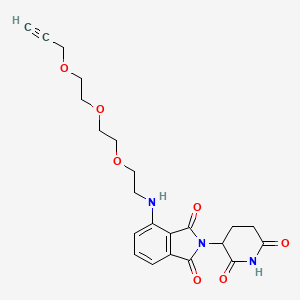
Pomalidomide-PEG3-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-PEG3-propargyl: is a compound that combines the immunomodulatory drug pomalidomide with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and stability of the compound, while the propargyl group allows for click chemistry reactions, facilitating the conjugation with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.
Industrial Production Methods: The industrial production of Pomalidomide-PEG3-propargyl follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis methods are often employed to ensure high yield, purity, and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions:
Click Chemistry: Pomalidomide-PEG3-propargyl undergoes click chemistry reactions, particularly CuAAC, to form stable triazole linkages.
Substitution Reactions: The compound can participate in substitution reactions where the propargyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used.
Major Products:
Triazole-Linked Conjugates: Formed through click chemistry reactions.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry:
PROTAC Development: Pomalidomide-PEG3-propargyl is used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins.
Biology:
Protein Degradation Studies: The compound is used in research to study the mechanisms of targeted protein degradation and the role of specific proteins in cellular processes.
Medicine:
Cancer Research: this compound is investigated for its potential in treating cancers by degrading oncogenic proteins.
Industry:
Mécanisme D'action
Pomalidomide-PEG3-propargyl exerts its effects through the following mechanisms:
Recruitment of Cereblon (CRBN): Pomalidomide binds to the CRBN E3 ubiquitin ligase complex, which is crucial for the degradation of target proteins.
Formation of Ternary Complex: The compound facilitates the formation of a ternary complex between the target protein, CRBN, and the PROTAC, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Comparaison Avec Des Composés Similaires
Pomalidomide-PEG3-azide: Similar to Pomalidomide-PEG3-propargyl but contains an azide group instead of a propargyl group.
Pomalidomide-PEG2-azide: Contains a shorter PEG linker and an azide group.
Propargyl-PEG3-acid: Contains a carboxylic acid group instead of pomalidomide.
Uniqueness:
Propriétés
Formule moléculaire |
C22H25N3O7 |
|---|---|
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C22H25N3O7/c1-2-9-30-11-13-32-14-12-31-10-8-23-16-5-3-4-15-19(16)22(29)25(21(15)28)17-6-7-18(26)24-20(17)27/h1,3-5,17,23H,6-14H2,(H,24,26,27) |
Clé InChI |
YSSIVHKUPRCITJ-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
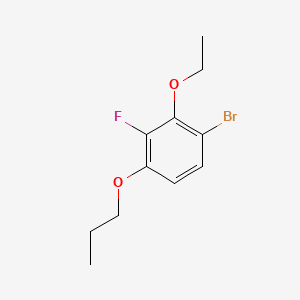
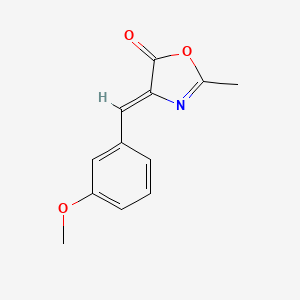
![(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine](/img/structure/B14761516.png)
